molecular formula C12H17N B1438013 N-[(2,5-dimethylphenyl)methyl]cyclopropanamine CAS No. 1079178-24-7

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine

Cat. No.: B1438013
CAS No.: 1079178-24-7
M. Wt: 175.27 g/mol
InChI Key: AVBBUFPSJVLXRF-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine: is an organic compound with the molecular formula C12H17N. It features a cyclopropane ring attached to an amine group, which is further connected to a 2,5-dimethylphenylmethyl group. This compound is notable for its unique structure, which includes a three-membered cyclopropane ring and an aromatic benzene ring with two methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylphenyl)methyl]cyclopropanamine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Attachment of the Amine Group: The amine group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Introduction of the 2,5-Dimethylphenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction, where the cyclopropanamine reacts with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[(2,5-dimethylphenyl)methyl]cyclopropanamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where it reacts with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated amines

    Substitution: Secondary or tertiary amines

Scientific Research Applications

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate, with possible applications in drug discovery and development.

    Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylphenyl)methyl]cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring and aromatic benzene ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-dimethylphenyl)methyl]cyclopropanamine
  • N-[(3,5-dimethylphenyl)methyl]cyclopropanamine
  • N-[(2,5-dimethylphenyl)methyl]cyclobutanamine

Uniqueness

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine is unique due to its specific substitution pattern on the benzene ring and the presence of a cyclopropane ring. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-3-4-10(2)11(7-9)8-13-12-5-6-12/h3-4,7,12-13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBBUFPSJVLXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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